3-Chloro-4-fluoro-3'-methylbenzhydrol
Overview
Description
3-Chloro-4-fluoro-3’-methylbenzhydrol is an organic compound with the chemical formula C14H12ClFO . It has a molecular weight of 250.696 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluoro-3’-methylbenzhydrol consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of new heterocyclic molecules involving 3-Chloro-4-fluoro-3'-methylbenzhydrol derivatives have been explored for their potential in drug discovery and materials science. For instance, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) from a reduction reaction and its comprehensive characterization, including crystal structure, vibrational spectra, and reactivity studies, highlights the compound's role in the development of new materials with potential applications in non-linear optics and as ligands in drug design due to their stability and electronic properties (Murthy et al., 2017).
Reactivity Studies
Research into the reactivity of halo(pyridinium)carbenes, including those derived from 3-Chloro-4-fluoro-3'-methylbenzhydrol, has been conducted to understand their behavior in various chemical reactions. These studies help elucidate the mechanisms behind their interactions with other molecules, providing insights into their utility in synthetic chemistry for constructing complex molecular architectures (Moya-Barrios et al., 2009).
Antimicrobial Activity
The exploration of derivatives of 3-Chloro-4-fluoro-3'-methylbenzhydrol for antimicrobial activity, particularly against Mycobacterium tuberculosis, indicates the potential of these compounds in the development of new antituberculosis drugs. By synthesizing and testing various substituted methylene/ethylene 4-fluorophenylhydrazide derivatives, researchers aim to identify compounds with significant inhibitory effects against tuberculosis, which remains a major global health challenge (Koçyiğit-Kaymakçıoğlu et al., 2009).
Environmental Implications
Studies on the inhibition of methane oxidation and production by compounds related to 3-Chloro-4-fluoro-3'-methylbenzhydrol offer valuable insights into environmental chemistry, particularly concerning the regulation of methane levels in the atmosphere. Such research contributes to understanding the complex interactions between chemical compounds and microbial processes in various ecosystems, with implications for climate change mitigation strategies (Frenzel & Bosse, 1996).
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-3-2-4-10(7-9)14(17)11-5-6-13(16)12(15)8-11/h2-8,14,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYQLDNGMBQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373945 | |
Record name | 3-Chloro-4-fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-3'-methylbenzhydrol | |
CAS RN |
842140-69-6 | |
Record name | 3-Chloro-4-fluoro-α-(3-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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